N-[2-chloro-5-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor properties .
Preparation Methods
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrazole and pyrimidine derivatives.
Introduction of the 2-chloro-5-(trifluoromethyl)phenyl group: This step often involves the use of Suzuki-Miyaura cross-coupling reactions to introduce the aryl group at the desired position.
Final functionalization: The carboxamide group is introduced through amidation reactions, typically using reagents such as amines and carboxylic acids or their derivatives.
Chemical Reactions Analysis
N-[2-chloro-5-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.
Cross-coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura reactions, to form new carbon-carbon bonds.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological studies: The compound is used in studies to understand its interactions with biological targets, such as proteins and enzymes.
Material science: Due to its photophysical properties, it is explored for applications in material science, including the development of fluorescent probes.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes involved in cell cycle regulation. The compound can inhibit the activity of these enzymes, leading to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives and trifluoromethyl-containing compounds:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activities.
Trifluoromethyl-containing compounds: Compounds such as sorafenib, which also contain trifluoromethyl groups, exhibit different pharmacological profiles and are used in various therapeutic applications.
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N4O/c15-10-3-2-8(14(16,17)18)6-11(10)21-13(23)9-7-20-22-5-1-4-19-12(9)22/h1-7H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCSVRYOMOVMAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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